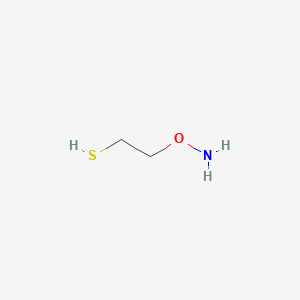

2-(Aminooxy)ethanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H7NOS |

|---|---|

Molecular Weight |

93.15 g/mol |

IUPAC Name |

O-(2-sulfanylethyl)hydroxylamine |

InChI |

InChI=1S/C2H7NOS/c3-4-1-2-5/h5H,1-3H2 |

InChI Key |

NXPBRABYBTZAFZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)ON |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Aminooxy Ethanethiol

Established Synthetic Pathways to 2-(Aminooxy)ethanethiol

The synthesis of 2-(Aminooxy)ethanethiol, a molecule featuring both a nucleophilic aminooxy group and a reactive thiol, relies on established organic chemistry transformations. These pathways are designed to sequentially introduce the two distinct functional groups while managing their respective reactivities.

Multistep Synthetic Strategies from Readily Available Precursors

A common and well-documented route to 2-(Aminooxy)ethanethiol involves a multi-step sequence starting from readily available precursors. One such strategy utilizes N-hydroxyphthalimide as the source for the aminooxy moiety and introduces the thiol group in a protected form to prevent undesirable side reactions, such as oxidation.

A key intermediate in this pathway is O-(2-(tritylthio)ethyl)hydroxylamine. The synthesis of this intermediate has been described over three steps starting from N-hydroxyphthalimide. researchgate.net The trityl (Trt) group serves as a bulky and acid-labile protecting group for the thiol, ensuring its stability throughout the synthetic sequence. The final deprotection step, typically under mild acidic conditions or using reducing agents, yields the target 2-(Aminooxy)ethanethiol.

Another general approach involves the conversion of a hydroxyl group in a suitable precursor, such as a protected 2-(aminooxy)ethanol (B112469) derivative, into a good leaving group (e.g., tosylate or mesylate). This is followed by nucleophilic substitution with a thiolating agent like thiourea (B124793) or sodium hydrosulfide. Subsequent hydrolysis or reduction of the resulting intermediate unmasks the free thiol.

Convergent and Divergent Synthetic Approaches

The synthesis of heterobifunctional molecules like 2-(Aminooxy)ethanethiol can be approached from both convergent and divergent perspectives. researchgate.net

A divergent synthesis , conversely, starts from a common intermediate that is sequentially modified to generate a library of related compounds. acs.org While less common for the synthesis of a single target like 2-(Aminooxy)ethanethiol, a divergent approach could be employed to create a series of related linkers. Starting from a core molecule with two differentiable reactive sites, one could first introduce the aminooxy functionality and then react the second site with a variety of thiol-containing reagents to produce a range of linkers with different properties. This strategy is particularly valuable in drug discovery and materials science for rapidly generating molecular diversity. acs.orge-bookshelf.de

Novel and Sustainable Approaches in 2-(Aminooxy)ethanethiol Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. This includes the use of catalysts to improve reaction rates and selectivities, and the application of green chemistry principles to reduce waste and energy consumption.

Catalytic Methods for Enhanced Efficiency

While specific catalytic syntheses for 2-(Aminooxy)ethanethiol are not widely reported, several catalytic methods could be adapted to improve its synthesis.

Catalytic Reduction of Oximes: The aminooxy group can be formed by the reduction of an oxime. Recent advances have led to highly chemoselective and even asymmetric catalytic methods for reducing oximes to hydroxylamines. atamanchemicals.com For instance, iridium-based homogeneous catalysts have been shown to be highly effective for this transformation, preventing over-reduction to the corresponding amine. acs.org Applying such a catalyst to a precursor like 2-mercaptoacetaldehyde oxime could provide a direct and efficient route to 2-(Aminooxy)ethanethiol.

Catalytic Thiolation: The introduction of the thiol group can also be achieved via catalytic methods. Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds. nih.gov For example, nickel-catalyzed electrochemical thiolation of alkyl halides with thiols can proceed under mild, base-free conditions. nih.gov Similarly, rhodium-catalyzed C-H activation and thiolation using disulfides represents another potential avenue. researchgate.net These methods could offer milder and more efficient alternatives to traditional nucleophilic substitution with thiolating agents.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to make chemical processes more sustainable. researchgate.net These principles can be applied to the synthesis of 2-(Aminooxy)ethanethiol in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, by their nature, improve atom economy compared to stoichiometric reagents. atamanchemicals.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, performing S-alkylation of thiols in water with a base like K2CO3 is an environmentally benign approach to forming thioethers. rsc.org Biocatalytic approaches, which often run in aqueous media under mild conditions, represent a frontier in green synthesis. science.govnih.gov An enzymatic cascade could potentially be designed to produce the target molecule from simple precursors in a one-pot process. polyacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Photocatalytic methods, which use visible light as a sustainable energy source, are a growing area of interest. For example, a photocatalytic hydrothiolation could be a potential green method for C-S bond formation.

Use of Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources. For example, some thiols like 2-mercaptoethanol (B42355) can be produced from bio-derived ethylene (B1197577) oxide. acs.org

The following table summarizes potential green improvements for a hypothetical synthesis of 2-(Aminooxy)ethanethiol.

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle |

|---|---|---|---|

| Aminooxy Formation | Alkylation of N-hydroxyphthalimide | Catalytic reduction of an oxime precursor | Higher atom economy, reduced waste |

| Thiolation | Substitution with thiourea followed by hydrolysis | Catalytic hydrothiolation of an alkene precursor | Milder conditions, higher selectivity |

| Solvent | Anhydrous organic solvents (e.g., DMF) | Water or bio-based solvents (e.g., 2-MeTHF) | Reduced environmental impact and toxicity |

| Catalyst | Stoichiometric reagents | Biocatalysts (enzymes) or photocatalysts | Mild conditions, high selectivity, renewable |

Scale-Up Considerations for Research and Development Applications

Transitioning a synthetic route from the laboratory bench to a larger, pilot-plant scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of 2-(Aminooxy)ethanethiol, key considerations would include:

Reaction Thermochemistry: Exothermic reactions must be carefully controlled to prevent thermal runaway. The heat generated by reactions such as nucleophilic substitutions or reductions needs to be efficiently dissipated, which becomes more challenging on a larger scale.

Mixing and Mass Transfer: Ensuring efficient mixing is crucial, especially in heterogeneous reactions (e.g., reactions involving a solid reagent or catalyst). Inadequate mixing can lead to localized "hot spots," reduced yields, and increased side-product formation.

Reagent Addition Rates: The rate of addition of reagents in exothermic reactions must be carefully controlled to manage heat evolution.

Purification: Purification methods that are straightforward in the lab, such as column chromatography, can be difficult and costly to implement on a large scale. Alternative methods like crystallization, distillation, or extraction are often preferred. The choice of protecting groups (e.g., the trityl group) should also consider the ease of removal and purification of the final product at scale.

Process Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards, such as the handling of volatile and odorous thiols, potentially pyrophoric reagents, or high-pressure hydrogenations. nih.gov

The following table outlines some scale-up challenges and potential solutions for the synthesis of 2-(Aminooxy)ethanethiol.

| Challenge | Affected Step(s) | Potential Solution(s) |

|---|---|---|

| Heat Management | Nucleophilic substitutions, reductions | Use of jacketed reactors, controlled addition rates, selection of solvents with appropriate heat capacity. |

| Handling of Malodorous Thiols | Final deprotection and product isolation | Use of closed systems, scrubbers to treat off-gases. |

| Purification | All steps, especially final product | Develop a robust crystallization procedure; avoid chromatography if possible. |

| Catalyst Handling | Catalytic hydrogenation or thiolation | Use of heterogeneous catalysts for easier removal by filtration; assess catalyst stability and potential for recycling. |

Mechanistic Investigations of 2 Aminooxy Ethanethiol Reactivity

Reactivity Profiles of the Aminooxy Moiety

The aminooxy group is a powerful nucleophile, renowned for its highly specific and efficient reaction with carbonyl compounds. This reactivity forms the basis of "oxime ligation," a cornerstone of bioorthogonal chemistry.

Nucleophilic Attack and Oxime/Hydrazone Formation Mechanisms

The reaction of the aminooxy group of 2-(aminooxy)ethanethiol with an aldehyde or ketone proceeds via a two-step mechanism to form a stable oxime linkage. The initial step involves the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. This attack is facilitated by the "alpha effect," where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen, making it significantly more reactive than a primary amine.

The mechanism is analogous to the formation of hydrazones from hydrazines and imines (Schiff bases) from primary amines, all of which proceed through a similar nucleophilic addition-elimination pathway. However, oxime linkages are generally more stable towards hydrolysis than hydrazones and especially imines, particularly at physiological pH. louisville.edu

Kinetic and Thermodynamic Aspects of Aldehyde/Ketone Condensation

The condensation reaction between aminooxy compounds and carbonyls is characterized by favorable kinetics and thermodynamics, contributing to its classification as a "click" reaction. The reaction proceeds rapidly under mild conditions, often at room temperature and in aqueous solutions, making it suitable for biological applications. louisville.edu

Kinetics: The rate of oxime formation is influenced by several factors, including the nature of the carbonyl compound, pH, and the presence of catalysts. Aldehydes are generally more reactive towards nucleophilic attack than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. For instance, studies on similar aminooxy compounds have shown that aldehydes can react orders of magnitude faster than ketones.

The reaction rate is also pH-dependent. Mildly acidic conditions (pH 4-5) are often optimal, as they provide sufficient protonation to activate the carbonyl group without significantly protonating the aminooxy nucleophile, which would render it non-nucleophilic. Aniline and its derivatives are often employed as catalysts to accelerate the reaction, particularly with less reactive ketones. These catalysts are thought to function by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then more susceptible to attack by the aminooxy nucleophile.

| Carbonyl Compound | Aminooxy Compound | Catalyst | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Benzaldehyde | (Aminooxy)acetic acid | Aniline | 1.2 x 10² |

| Acetophenone | (Aminooxy)acetic acid | Aniline | 5.0 x 10⁻¹ |

| Propanal | 2-(Aminooxy)ethanethiol | None (pH 5.0) | Data not available |

| Acetone | 2-(Aminooxy)ethanethiol | None (pH 5.0) | Data not available |

Thermodynamics: The formation of an oxime bond is a thermodynamically favorable process, characterized by a large equilibrium constant. This is attributed to the formation of a stable C=N double bond and the elimination of a small, stable molecule (water). The thermodynamic stability of the oxime linkage contributes to the high yields and virtual irreversibility of the reaction under many conditions, which is a key advantage for its use in creating stable bioconjugates and materials. The cross-links formed by oxime bridges have been shown to be consistently stabilizing to protein structures. nih.gov

| Reaction | ΔG° (kcal/mol) | Keq |

| Propanal + 2-(Aminooxy)ethanethiol ⇌ Propanal oxime of 2-(Aminooxy)ethanethiol + H₂O | Data not available | Data not available |

| Acetone + 2-(Aminooxy)ethanethiol ⇌ Acetone oxime of 2-(Aminooxy)ethanethiol + H₂O | Data not available | Data not available |

Reactivity Profiles of the Thiol Moiety

The thiol group of 2-(aminooxy)ethanethiol is a versatile functional handle that can participate in a variety of powerful and selective chemical transformations, including radical-mediated additions and disulfide bond formation.

Thiol-Ene and Thiol-Yne Additions in Radical and Michael Pathways

The addition of the thiol group across a carbon-carbon multiple bond (alkene or alkyne) is a highly efficient and atom-economical reaction that can proceed through either a radical or a Michael addition pathway, depending on the nature of the multiple bond and the reaction conditions. These reactions are also considered "click" reactions due to their high yields, stereoselectivity, and rapid rates. wikipedia.org

Radical Pathway: The radical-mediated thiol-ene reaction is initiated by a radical initiator (e.g., AIBN) or by UV light, which generates a thiyl radical (RS•) from the thiol. This thiyl radical then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical intermediate. This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to propagate the chain reaction. wikipedia.orgmdpi.comnih.gov This process is highly efficient and tolerant of a wide range of functional groups. A similar mechanism operates for thiol-yne reactions, where the addition of a thiol across an alkyne can lead to either a single or double addition product, depending on the stoichiometry and reaction conditions.

Michael Pathway: The thiol-Michael addition involves the conjugate addition of a thiolate anion to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound (e.g., maleimide (B117702), acrylate). nih.gov This reaction is typically base-catalyzed, with the base deprotonating the thiol to form the more nucleophilic thiolate. The thiolate then attacks the β-carbon of the Michael acceptor, followed by protonation of the resulting enolate to give the final thioether adduct. The thia-Michael addition is known for its high selectivity and ability to proceed under mild, often aqueous, conditions. nih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product |

| Radical Thiol-Ene | 2-(Aminooxy)ethanethiol | N-Phenylmaleimide | AIBN, 70°C | Thioether adduct |

| Michael Addition | 2-(Aminooxy)ethanethiol | Acrylamide | Triethylamine, RT | Thioether adduct |

| Radical Thiol-Yne | 2-(Aminooxy)ethanethiol | Phenylacetylene | Photoinitiator, UV | Vinyl sulfide |

Disulfide Bond Formation and Exchange Mechanisms

The thiol group of 2-(aminooxy)ethanethiol can undergo oxidation to form a disulfide bond, a reversible covalent linkage crucial in protein structure and redox chemistry. This can occur through reaction with another thiol molecule or through a thiol-disulfide exchange reaction.

Disulfide Formation: The oxidation of two thiol groups to form a disulfide bond can be achieved using a variety of oxidizing agents, such as oxygen (often catalyzed by metal ions), hydrogen peroxide, or iodine. The reaction proceeds through the formation of a thiyl radical intermediate, which then dimerizes to form the disulfide.

Thiol-Disulfide Exchange: This reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. This results in the formation of a new disulfide bond and the release of a different thiolate. nih.govnih.gov The reaction proceeds through a trigonal bipyramidal transition state. The equilibrium of this exchange reaction is dictated by the relative redox potentials and concentrations of the participating thiols and disulfides. This process is fundamental to the activity of enzymes like protein disulfide isomerase, which catalyzes the formation and rearrangement of disulfide bonds in proteins. nih.gov The kinetics of thiol-disulfide exchange are generally rapid and pH-dependent, as the concentration of the reactive thiolate species increases with pH. researchgate.net

Orthogonal and Chemoselective Reactivity of 2-(Aminooxy)ethanethiol

The presence of both an aminooxy and a thiol group in 2-(aminooxy)ethanethiol allows for its use in orthogonal and chemoselective ligation strategies. nih.gov Orthogonality in this context means that each functional group can be reacted selectively in the presence of the other by choosing appropriate reaction partners and conditions. This allows for the stepwise and controlled assembly of complex molecules.

The chemoselectivity of the aminooxy and thiol groups is primarily governed by the choice of electrophile and the reaction pH.

Reaction with Aldehydes and Ketones: The aminooxy group exhibits exceptional chemoselectivity for aldehydes and ketones, forming stable oxime linkages. While thiols can also react with carbonyls to form hemithioacetals and thioacetals, these reactions are generally reversible and less favorable under the mild, slightly acidic conditions typically used for oxime ligation. Therefore, in a mixture of electrophiles, an aldehyde or ketone will preferentially react with the aminooxy group.

Reaction with Michael Acceptors and Alkyl Halides: Conversely, the thiol group (as the more nucleophilic thiolate at neutral or basic pH) shows high reactivity towards soft electrophiles such as maleimides, acrylates (Michael acceptors), and alkyl halides. Under these conditions, the aminooxy group is significantly less reactive.

pH Control: The pH of the reaction medium plays a crucial role in modulating the relative reactivity of the two functional groups. The pKa of a typical alkanethiol is around 8-9, while the aminooxy group is less basic. At acidic pH (around 4-5), the aminooxy group is an effective nucleophile for oxime ligation, while the thiol is largely protonated and thus less reactive as a nucleophile. Conversely, at neutral to slightly basic pH (7-8), the thiol is significantly deprotonated to the more nucleophilic thiolate, favoring its reaction with Michael acceptors or in thiol-disulfide exchange, while the reactivity of the aminooxy group for oxime formation is still significant but can be outcompeted by the thiolate for certain electrophiles.

Sequential and Concurrent Ligation Strategies

In a typical sequential ligation approach for assembling a protein from three fragments (A, B, and C), fragment A would be synthesized with a C-terminal MEGA linker, while fragment B would possess an N-terminal cysteine and a C-terminal latent thioester. Fragment C would have an N-terminal cysteine. The process begins with the activation of the MEGA linker on fragment A under specific pH conditions to generate a reactive peptide α-thioester. This activated fragment A then undergoes native chemical ligation (NCL) with the N-terminal cysteine of fragment B. Following the successful ligation of fragments A and B, the latent thioester on the C-terminus of the newly formed A-B peptide is activated for the subsequent ligation with fragment C. This step-wise activation, often controlled by pH or the addition of specific reagents, is the essence of sequential ligation.

Concurrent ligation strategies, where multiple ligation events occur simultaneously in a controlled manner, can also be envisaged with auxiliaries derived from 2-(Aminooxy)ethanethiol. This would require orthogonal protecting groups or activation methods for the different ligation sites. For instance, a peptide fragment could be functionalized with two different latent thioesters, one of which is the 2-(Aminooxy)ethanethiol-derived MEGA linker. If the activation conditions for these two latent thioesters are distinct (e.g., pH-lability for the MEGA linker and photolability for the other), then the ligation at these two sites can be controlled independently, allowing for a concurrent assembly process.

The application of the MEGA linker has been demonstrated to be particularly effective for the one-pot synthesis of cyclic peptides. In this scenario, a linear peptide is synthesized with an N-terminal cysteine and a C-terminal MEGA linker. Upon activation of the linker to form the thioester, an intramolecular NCL reaction proceeds to yield the cyclized product.

pH-Dependent Chemoselectivity and Reactivity Switching

A key feature of the reactivity of 2-(Aminooxy)ethanethiol, when incorporated into linkers like MEGA, is its pronounced pH-dependent chemoselectivity. This allows for a temporal and spatial control over the activation of the peptide for ligation. The underlying mechanism for this reactivity switching is a reversible N-to-S acyl shift.

Initially, the peptide is synthesized with the C-terminal MEGA linker, where the peptide's C-terminal carboxyl group forms a stable amide bond with the nitrogen of the 2-(Aminooxy)ethanethiol moiety. In this "off" state, the peptide is unreactive towards ligation. The switch to the "on" state is triggered by a change in pH. Specifically, under mildly acidic conditions, typically in the pH range of 4.0 to 6.0, the equilibrium of the N-to-S acyl shift is favored. This intramolecular rearrangement results in the formation of a reactive thioester at the C-terminus of the peptide, with the concomitant release of the free aminooxy group of the linker.

This pH-triggered formation of the thioester is highly chemoselective. At neutral or basic pH, the amide form is more stable, and the acyl shift does not occur to any significant extent. This provides a convenient handle to control the initiation of the ligation reaction. For instance, the peptide-MEGA conjugate can be purified and handled at a neutral pH without the risk of premature thioester formation. The ligation reaction is then initiated simply by adjusting the pH of the reaction mixture to the optimal acidic range. Research has shown that thioesterification yields are optimal between pH 4.0 and 6.0, with no significant reaction observed at a pH below 4.

The reversibility of the N-to-S acyl shift is also a notable aspect of this system. While the thioester is the desired reactive species for ligation, the stability of the initial amide linkage at neutral pH ensures that the latent thioester can be stored and handled conveniently. This pH-dependent switching of reactivity is a powerful tool for designing sophisticated ligation strategies, including one-pot sequential ligations where the activation of each fragment can be controlled by precise adjustments of the reaction conditions.

The table below summarizes the pH-dependent reactivity of a peptide-MEGA conjugate.

| pH Range | Predominant Species | Reactivity towards NCL |

| < 4.0 | Amide (protonated) | No significant reaction |

| 4.0 - 6.0 | Thioester (via N-to-S acyl shift) | Active for ligation |

| > 6.0 | Amide | Inactive for ligation |

This fine-tuned control over reactivity based on a simple parameter like pH underscores the elegance and utility of 2-(Aminooxy)ethanethiol in the field of chemical protein synthesis.

Applications of 2 Aminooxy Ethanethiol As a Bifunctional Building Block in Advanced Chemical Research

Role in Complex Molecule Synthesis

The unique structure of 2-(Aminooxy)ethanethiol, possessing two chemically distinct functional groups, provides a powerful platform for the assembly of complex molecular architectures. This dual reactivity is leveraged in the construction of intricate scaffolds and the synthesis of polymers with precisely located functionalities.

Scaffold Construction for Natural Product Analogs

While direct, extensive literature on the use of 2-(Aminooxy)ethanethiol for constructing specific natural product analogs is specialized, its potential is rooted in established synthetic strategies. The design of natural product analogs often involves creating core scaffolds that mimic the natural structure but allow for modifications to enhance biological activity or explore structure-activity relationships. nih.govnih.govresearchgate.netlu.se The bifunctional nature of 2-(Aminooxy)ethanethiol makes it an ideal candidate for such scaffold construction.

The thiol group can participate in various carbon-sulfur bond-forming reactions, including thiol-ene "click" chemistry, Michael additions, and formation of thioethers, which are foundational reactions in building molecular frameworks. nih.gov Concurrently, the aminooxy group provides a specific handle for introducing other molecular fragments through oxime ligation, a highly chemoselective reaction with aldehydes and ketones. acs.org This orthogonal reactivity allows for a stepwise and controlled assembly of complex structures, a key requirement in the synthesis of natural product-inspired molecules. For instance, a core structure could be assembled using thiol chemistry, leaving the aminooxy group available for late-stage functionalization to create a library of diverse analogs.

Synthesis of Functionalized Oligomers and Polymers

In polymer chemistry, 2-(Aminooxy)ethanethiol serves as a valuable building block for creating polymers with specific, reactive end-groups or side-chains. The ability to introduce both aminooxy and thiol functionalities allows for the synthesis of polymers that can be used in subsequent conjugation or material fabrication steps.

One key method is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and architectures. sigmaaldrich.comresearchgate.net By designing a RAFT chain transfer agent (CTA) that incorporates a protected aminooxy group, polymers can be synthesized with an aminooxy group at one terminus. nih.gov After polymerization, the other end of the polymer chain, the thiocarbonylthio group, can be chemically converted into a thiol. surrey.ac.ukresearchgate.net This process yields a heterobifunctional polymer with an aminooxy group at the alpha-terminus and a thiol at the omega-terminus.

This strategy has been successfully used to create aminooxy end-functionalized poly(N-isopropylacrylamide) (pNIPAAm). nih.gov The resulting polymer can be attached to biomolecules via its aminooxy terminus and to surfaces like gold via its thiol terminus. nih.gov

Table 1: Polymerization Techniques Utilizing Aminooxy/Thiol Functionality

| Polymerization Method | Functional Group Incorporation | Key Feature | Resulting Polymer | Reference |

|---|---|---|---|---|

| RAFT Polymerization | Aminooxy group incorporated into the CTA | Controlled polymerization and precise end-group functionalization. | α-Aminooxy, ω-thiol heterobifunctional polymer. | nih.gov |

Contributions to Advanced Bioconjugation Technologies (Focused on Methodologies)

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, benefits greatly from reagents that allow for specific and efficient reactions. The dual functionality of 2-(Aminooxy)ethanethiol has led to the development of innovative methodologies for site-specific modification and novel ligation chemistries.

Site-Specific Modification of Biomolecules for Research Tools

A significant application of 2-(Aminooxy)ethanethiol is its use as a removable auxiliary group to facilitate the site-specific modification of proteins, particularly for mimicking post-translational modifications like ubiquitination and SUMOylation. researchgate.net This methodology allows researchers to generate homogenous proteins with a modification at a precise location, which is crucial for studying their biological function. researchgate.net

The process involves several key steps:

Peptide Synthesis : The target peptide is synthesized using solid-phase peptide synthesis (SPPS), with the lysine (B10760008) residue destined for modification being orthogonally protected.

Auxiliary Installation : After synthesis, the specific lysine's side chain is deprotected and bromoacetylated. This is followed by nucleophilic substitution with a protected form of 2-(aminooxy)ethanethiol, attaching the auxiliary group to the lysine.

Ligation : The peptide, now bearing the N-(2-mercaptoethoxy)glycyl auxiliary, is ligated with a recombinant ubiquitin thioester. The thiol group on the auxiliary participates in a native chemical ligation (NCL)-like reaction. researchgate.net

Auxiliary Removal : The final step involves the removal of the 2-(aminooxy)ethanethiol auxiliary, typically using zinc in acidic conditions, to yield a native isopeptide bond between the ubiquitin and the target peptide's lysine. researchgate.net

This auxiliary-mediated strategy is advantageous because it is compatible with the presence of native cysteine residues in the peptide sequence. nih.gov

Development of Novel Ligation Chemistry for Protein and Nucleic Acid Systems

The unique reactivity of 2-(Aminooxy)ethanethiol has inspired the development of new ligation strategies that expand the toolkit for synthesizing complex peptides and proteins. nih.govmdpi.com One prominent example is the N-mercaptoethoxyglycinamide (MEGA) linker approach for the facile synthesis of peptide α-thioesters, which are key intermediates for Native Chemical Ligation (NCL). nih.gov

The MEGA linker strategy leverages the reactivity of 2-(aminooxy)ethanethiol in a novel way. nih.govcem.com The linker is assembled on a solid-phase resin, and the desired peptide is synthesized on it. nih.gov Post-synthesis, the peptide-MEGA construct can be converted into a reactive peptide α-thioester under mild acidic conditions in the presence of an external thiol like 2-mercaptoethanesulfonic acid (MESNa). nih.govcem.com This process is driven by an N-to-S acyl shift followed by transthioesterification, which displaces the MEGA linker. cem.com

Key Features of the MEGA Linker Approach:

Facile Synthesis : It uses readily accessible starting materials to create latent peptide α-thioesters. nih.gov

One-Pot Ligation : The generated peptide thioesters can be used directly in NCL reactions without needing further purification. nih.gov

Broad Compatibility : The method is compatible with a wide range of C-terminal amino acids and peptide lengths. nih.gov

Cyclic Peptide Synthesis : It is particularly effective for the synthesis of cyclic peptides. nih.gov

This methodology represents a significant advance, simplifying access to the crucial peptide thioester intermediates required for the chemical synthesis of proteins. nii.ac.jp Similarly, the aminooxy group's ability to form stable oxime bonds with aldehydes or ketones has been harnessed to conjugate ligands to nucleic acid-lipid complexes, demonstrating its utility in nucleic acid systems. nih.gov

Utilization in Material Science and Surface Chemistry

In material science, the ability to precisely control the chemical functionality of a surface is paramount. 2-(Aminooxy)ethanethiol and similar bifunctional molecules are used to create well-defined, functionalized surfaces for a variety of applications. The thiol group provides a robust mechanism for anchoring to noble metal surfaces, while the aminooxy group presents a versatile point of attachment for other molecules.

A primary application is the formation of Self-Assembled Monolayers (SAMs) on gold surfaces. oaepublish.comsigmaaldrich.comresearchgate.net Alkanethiols spontaneously form ordered, single-molecule-thick layers on gold, and by using a thiol that has an aminooxy group at its terminus, a surface can be created that is uniformly coated with reactive carbonyl-trapping sites. sigmaaldrich.comnih.gov

This approach has been used to:

Create Functional Surfaces : A photo-caged aminooxy alkane thiol was synthesized and used to form a SAM. Subsequent photo-deprotection exposed the aminooxy groups on the surface, which were then available for conjugation with ketone-containing small molecules.

Immobilize Polymers : Aminooxy-functionalized polymers, synthesized via methods like RAFT, can be immobilized on gold surfaces through their thiol end-groups. nih.gov This allows for the creation of polymer brushes or films that can then be used to capture aldehyde-modified biomolecules, such as heparin. nih.gov

Pattern Surfaces : The specific reactivity of the aminooxy group allows for the patterned immobilization of biomolecules on a surface, which is useful for creating biosensors and microarrays. researchgate.netresearchgate.netnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(Aminooxy)ethanethiol |

| 2-mercaptoethanesulfonic acid (MESNa) |

| Bromoacetic acid |

| Poly(N-isopropylacrylamide) (pNIPAAm) |

| Ubiquitin |

| Zinc |

| Heparin |

Functionalization of Nanomaterials and Self-Assembled Monolayers

The dual functionality of 2-(Aminooxy)ethanethiol is highly advantageous for the surface modification of nanomaterials, particularly gold nanoparticles (AuNPs), and the formation of self-assembled monolayers (SAMs). The thiol group exhibits a strong affinity for gold surfaces, forming a stable gold-thiolate bond that serves as a robust anchor. This interaction is a well-established method for creating organized, single-layer films on metal surfaces. rsc.org

Once anchored to the surface, the exposed aminooxy group provides a versatile handle for the subsequent immobilization of a wide array of biomolecules and organic compounds. The aminooxy moiety reacts specifically with aldehydes and ketones under mild conditions to form stable oxime linkages. nih.gov This bio-orthogonal reaction is highly selective and proceeds efficiently in aqueous environments, making it ideal for conjugating sensitive biological molecules without undesirable side reactions. nih.gov

Research has demonstrated the use of bifunctional linkers containing both thiol and aminooxy groups for attaching fluorescent dyes to gold nanoparticles. This approach allows for the creation of functionalized nanoparticles with tailored optical and biological properties. The general process for preparing such functionalized surfaces is outlined below.

General Protocol for Surface Functionalization:

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Substrate Preparation | A clean gold substrate is prepared to ensure a uniform and well-ordered monolayer. |

| 2 | Thiol Solution Preparation | A dilute solution (typically in the millimolar range) of 2-(Aminooxy)ethanethiol is prepared in a suitable solvent, such as ethanol. |

| 3 | Self-Assembly | The gold substrate is immersed in the thiol solution, allowing the thiol groups to spontaneously bind to the gold surface and form a monolayer. |

| 4 | Rinsing | The substrate is rinsed to remove non-chemisorbed molecules. |

| 5 | Biomolecule Conjugation | The functionalized surface, now presenting aminooxy groups, is exposed to a solution containing an aldehyde- or ketone-modified molecule of interest to form a stable oxime bond. |

This strategy has been instrumental in developing platforms for biosensing and diagnostics, where the precise control over surface chemistry is paramount for reliable performance. nih.gov

Fabrication of Responsive Polymeric Materials

The distinct reactive properties of the thiol and aminooxy groups in 2-(Aminooxy)ethanethiol make it a promising candidate for the fabrication of stimuli-responsive polymeric materials, such as hydrogels and micelles. These "smart" materials can undergo significant changes in their physical or chemical properties in response to specific environmental cues like pH or redox potential. mdpi.com

The thiol group is particularly useful for creating redox-responsive systems. Thiols can be oxidized to form disulfide bonds, which can act as cross-linkers in a polymer network. These disulfide linkages are stable under normal physiological conditions but can be cleaved in a reducing environment, such as the intracellular milieu which has a high concentration of glutathione. mdpi.com This cleavage leads to the disassembly of the material and the controlled release of an encapsulated payload. While direct use of 2-(Aminooxy)ethanethiol in this context is an area of active exploration, the principle has been demonstrated with other dithiol molecules to form redox-responsive nanogels.

The aminooxy group, meanwhile, offers a site for conjugating therapeutic agents, targeting ligands, or other functional molecules to the polymer backbone via oxime ligation. This allows for the creation of multifunctional materials where the responsive behavior is coupled with a specific biological activity. For instance, a redox-responsive hydrogel could be designed to degrade and release a drug payload specifically within cancer cells, which exhibit a more reducing environment than normal cells.

Potential Design of a Dual-Responsive System:

| Component | Functionality | Stimulus |

|---|---|---|

| Polymer Backbone | Provides the structural framework of the material. | - |

| Disulfide Cross-links (from thiol oxidation) | Maintains the integrity of the polymer network. | Redox (e.g., glutathione) |

| Oxime Linkage (from aminooxy group) | Covalently attaches a payload (e.g., drug, imaging agent). | pH (acid-labile oximes can be designed) |

This dual-functional approach enables the development of sophisticated drug delivery systems with enhanced spatial and temporal control over cargo release.

Development of Chemical Probes and Tools for Research Investigations

The unique reactivity of 2-(Aminooxy)ethanethiol has been harnessed to create a variety of chemical probes and tools that facilitate the study of complex biological systems.

Synthesis of Labeling Reagents for In Vitro Studies

The aminooxy group of 2-(Aminooxy)ethanethiol is a key component in the synthesis of labeling reagents for the chemoselective modification of biomolecules. A prominent application is in the labeling of glycoproteins. The carbohydrate moieties of glycoproteins can be mildly oxidized to generate aldehyde groups, which then serve as specific targets for aminooxy-functionalized probes. harvard.edu This allows for the attachment of reporter molecules, such as fluorescent dyes or biotin, to the glycosylated portions of proteins.

Example of a Labeling Strategy:

| Target Molecule | Modification Step | Labeling Reagent | Result |

|---|---|---|---|

| Glycoprotein | Mild oxidation with sodium periodate to generate aldehydes on sialic acid residues. | Aminooxy-functionalized fluorescent dye. | Fluorescently labeled glycoprotein for imaging studies. |

This method is highly specific and avoids the often-promiscuous reactivity of amine-targeting reagents (like NHS esters), which can lead to loss of protein function. harvard.edu The thiol end of the molecule can be used to attach other functionalities or to anchor the probe to a surface.

Generation of Linkers for Affinity Purification and Immobilization Strategies

The bifunctional nature of 2-(Aminooxy)ethanethiol makes it an excellent component for constructing linkers used in affinity purification and immobilization. nih.gov Linkers are crucial for connecting a capture agent (e.g., a peptide or antibody) to a solid support (e.g., a resin or bead) or for synthesizing complex biomolecular conjugates.

A notable example is the development of the N-mercaptoethoxyglycinamide (MEGA) linker, which incorporates a 2-(aminooxy)ethanethiol-derived structure. nih.govcem.com This linker is used in solid-phase peptide synthesis to produce peptide α-thioesters, which are key intermediates in native chemical ligation (NCL). NCL is a powerful technique for synthesizing large proteins by joining smaller peptide fragments. The MEGA linker facilitates the conversion of a C-terminal-linked peptide into a reactive thioester under mild conditions. nih.govcem.com

Key Features of the MEGA Linker:

| Feature | Description |

|---|---|

| Solid-Phase Compatibility | The linker is attached to a resin, allowing for standard solid-phase peptide synthesis. nih.gov |

| Mild Thioester Conversion | The peptide is cleaved from the linker and converted to a thioester under mildly acidic conditions. cem.com |

| Versatility | Compatible with a wide range of C-terminal amino acids. nih.gov |

| Application | Enables the synthesis of linear and cyclic peptides for research and therapeutic development. nih.gov |

This innovative use of a 2-(aminooxy)ethanethiol-containing linker streamlines the synthesis of complex peptides and proteins, highlighting the compound's significant role in advancing biochemical research tools.

Derivatization and Structural Modification of 2 Aminooxy Ethanethiol Scaffolds

Synthesis and Reactivity of Aminooxy-Modified Analogues

The aminooxy group (-ONH₂) of 2-(Aminooxy)ethanethiol serves as a key site for modification, allowing for the introduction of various substituents through N-alkylation and acylation, or its conversion into heterocyclic structures via oxime formation.

N-Alkylated and Acylated Aminooxy Derivatives

The nitrogen atom of the aminooxy group can be readily functionalized through alkylation and acylation reactions. N-alkylation is often achieved through reductive amination, where the aminooxy group first reacts with an aldehyde or ketone to form an oxime, which is subsequently reduced to a substituted hydroxylamine. For instance, reaction with an aldehyde followed by reduction with a reagent like sodium cyanoborohydride can yield N-alkylated products. nih.gov This process allows for the introduction of a wide variety of alkyl groups, depending on the carbonyl compound used. nih.gov

Acylation of the aminooxy group introduces an amide-like functionality. The use of acyl chlorides or anhydrides in the presence of a base is a common method for this transformation. A specialized approach involves using (aminooxy)acetic acid as an acylating agent, which has been successfully applied in the synthesis of peptide derivatives. nih.govresearchgate.net The sensitivity of the resulting (aminooxy)acetylated products to carbonyls necessitates careful handling and purification, sometimes requiring the use of "carbonyl capture" reagents during synthesis. nih.govresearchgate.net

Table 1: Representative Reactions for N-Alkylation and Acylation of Aminooxy Groups Data synthesized from general methods described in the literature.

| Reaction Type | Reagents | Product Type | Reference |

| Reductive Amination | 1. Aldehyde (e.g., Decanal)2. Sodium Cyanoborohydride | N-Alkyl Aminooxy | nih.gov |

| Acylation | Acyl Chloride, Base | N-Acyl Aminooxy | nih.gov |

| Acetylation | (Aminooxy)acetic acid, DCC/HOBt | N-(Aminooxy)acetyl | researchgate.net |

The reactivity of these derivatives is influenced by the substituents. Bulky N-alkyl groups may introduce steric hindrance, affecting the accessibility and nucleophilicity of the adjacent oxygen and the distant thiol group. N-acylation can decrease the nucleophilicity of the aminooxy nitrogen due to the electron-withdrawing nature of the carbonyl group.

Heterocyclic Ring-Containing Oxime Precursors

The reaction between the aminooxy group and a carbonyl compound (aldehyde or ketone) is known as oximation, yielding a stable oxime ether linkage. louisville.edu This chemoselective "click" reaction is robust and can be performed under mild conditions. nih.govlouisville.edu The resulting oxime derived from 2-(Aminooxy)ethanethiol serves as a precursor for various heterocyclic systems.

The C=N double bond within the oxime structure is reactive and can participate in cycloaddition reactions. For example, oximes can undergo [2+2]-cycloadditions, providing a route to strained four-membered heterocycles like azetidines. nsf.gov Furthermore, the N-O bond in oximes can be fragmented under photochemical or transition metal-catalyzed conditions to generate iminyl radicals. nsf.gov These highly reactive intermediates can then undergo intramolecular cyclization, particularly if an appropriately positioned reactive group is present, leading to the formation of N-containing heterocycles such as pyrrolines. nsf.gov The specific heterocyclic product is dependent on the structure of the initial oxime and the reaction conditions employed. nsf.gov

Synthesis and Reactivity of Thiol-Modified Analogues

The thiol (-SH) group of 2-(Aminooxy)ethanethiol is a versatile handle for a different set of chemical transformations, enabling the synthesis of thioethers, disulfides, and sulfonamides, as well as the construction of more rigid, conformationally restricted structures.

Thioether, Disulfide, and Sulfonamide Derivatives

Thioethers: Thioethers (or sulfides) are commonly synthesized by the reaction of a thiol with an electrophile, such as an alkyl halide. The high nucleophilicity of the corresponding thiolate anion facilitates this substitution reaction. google.com Modern methods for thioether synthesis also include the use of oxygenated sulfur compounds like sulfinates or sulfoxides as thiol surrogates, though direct alkylation of the thiol remains a primary route. polyu.edu.hk The conversion of alcohols to thioethers can also be achieved using isothiouronium salts, avoiding the need for potentially odorous free thiols. researchgate.net

Disulfides: The thiol group is readily oxidized to form a disulfide bond (-S-S-). This can be achieved using a variety of mild oxidizing agents, such as iodine or air (O₂). thieme-connect.de A controlled, "redox-click" chemistry approach using sulfuryl fluoride (B91410) (SO₂F₂) has been reported for the highly selective and efficient formation of disulfides from thiols under simple reaction conditions. chemrxiv.org This method is notable for its wide scope and quantitative yields. chemrxiv.org Disulfide bonds can also be formed through thiol-disulfide exchange reactions, where a thiol reacts with an existing disulfide. thieme-connect.de

Sulfonamides: Sulfonamides are typically prepared by reacting a sulfonyl chloride with a primary or secondary amine. ekb.egfrontiersrj.com Alternatively, the direct oxidative conversion of thiols into sulfonamides can be achieved. One such method involves the reaction of the thiol with an amine in the presence of an oxidizing system like H₂O₂-SOCl₂. frontiersrj.com Another approach is the metal-free oxidation of sulfenamides, which can be prepared from thiols. frontiersrj.com

Table 2: General Synthesis Methods for Thiol-Modified Analogues Data synthesized from general methods described in the literature.

| Derivative | General Method | Typical Reagents | Reference |

| Thioether | Nucleophilic Substitution | Alkyl Halide, Base | google.com |

| Disulfide | Oxidation | Iodine, Air, SO₂F₂ | thieme-connect.dechemrxiv.org |

| Sulfonamide | Oxidative Amination | Amine, H₂O₂-SOCl₂ | frontiersrj.com |

The reactivity of these thiol derivatives varies significantly. Thioethers can be oxidized to sulfoxides and sulfones. google.com Disulfides are reducible back to thiols, a reversible linkage that is crucial in many biological systems and materials science applications. chemrxiv.org The sulfonamide group is generally stable and has been a cornerstone in the development of various therapeutic agents. ijarsct.co.in

Conformationally Restricted Thiol-Containing Scaffolds

The thiol group can be used as an anchor point to create cyclic structures, thereby reducing the conformational flexibility of the 2-(Aminooxy)ethanethiol scaffold. Such restrictions are valuable in designing molecules with specific spatial arrangements.

One strategy involves an intramolecular reaction between the thiol and another functional group on a modified aminooxy portion of the molecule. For example, N-alkylation of the aminooxy group with a bifunctional reagent containing both a leaving group (e.g., a halide) and another reactive site can set the stage for cyclization. The subsequent reaction of the thiol with the leaving group would form a cyclic thioether. This approach is analogous to strategies used to create cyclic peptides, where thioether bridges (e.g., lanthionine) are used to replace disulfide bonds for increased stability and conformational definition. nih.gov The synthesis of such scaffolds often involves multi-step procedures, including the preparation of key intermediates followed by a key cyclization step. researchgate.netnih.gov These methods allow for the creation of rigid bicyclic or macrocyclic systems based on the original linear scaffold. researchgate.net

Structure-Reactivity Relationships of Modified 2-(Aminooxy)ethanethiol Derivatives

The relationship between the structure of a modified 2-(Aminooxy)ethanethiol derivative and its chemical reactivity is governed by electronic and steric effects introduced by the modifications.

On the aminooxy side, N-alkylation or N-acylation alters the nucleophilicity of the nitrogen and oxygen atoms. Acyl groups, being electron-withdrawing, reduce the basicity and nucleophilicity of the aminooxy moiety. The structure of the oxime formed from the aminooxy group significantly influences its subsequent reactivity; for example, the geometry of the oxime (E/Z isomers) can affect its propensity to undergo certain mass spectral fragmentations or photochemical reactions. louisville.edunsf.gov

On the thiol side, conversion to a thioether, disulfide, or sulfonamide dramatically changes its properties. The oxidation state of the sulfur atom (in thioethers vs. sulfones, for instance) dictates its reactivity towards further oxidation or reduction. google.com The replacement of a flexible disulfide bridge with a more rigid thioether linkage in cyclic analogues can lead to subtle conformational changes that may alter how the molecule interacts with other species. nih.gov Studies on thiophene (B33073) derivatives have shown that the position of substituents can significantly impact reactivity, with steric hindrance playing a key role in the approach of reactants to the sulfur-containing ring. elsevierpure.com A similar principle applies here, where bulky groups near the sulfur atom in thioether or disulfide derivatives of 2-(Aminooxy)ethanethiol can hinder its interaction or subsequent reactions.

Computational and Theoretical Studies of 2 Aminooxy Ethanethiol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a bifunctional compound like 2-(Aminooxy)ethanethiol, these methods can elucidate the electronic characteristics and predict its reactivity.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule. For 2-(Aminooxy)ethanethiol, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to its chemical reactivity.

The HOMO is anticipated to be localized primarily on the sulfur atom of the thiol group and the nitrogen and oxygen atoms of the aminooxy group, reflecting the presence of lone pair electrons. The thiol group's sulfur is a soft nucleophile, while the aminooxy group is known for its alpha effect, which enhances its nucleophilicity. The LUMO is expected to be distributed across the antibonding σ* orbitals, particularly the S-H and N-O bonds.

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. The presence of two distinct reactive functional groups suggests that 2-(Aminooxy)ethanethiol will have a relatively small HOMO-LUMO gap, indicating a versatile reactive nature.

Charge distribution analysis, typically performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges. It is predicted that the sulfur, nitrogen, and oxygen atoms will carry negative partial charges due to their high electronegativity, making them sites for electrophilic attack. Conversely, the hydrogen atoms of the thiol and aminooxy groups, along with the carbon atoms of the ethyl linker, will exhibit positive partial charges.

Table 1: Predicted Partial Atomic Charges in 2-(Aminooxy)ethanethiol based on Analogous Molecules (Note: These are hypothetical values for illustrative purposes, as direct computational data for 2-(Aminooxy)ethanethiol is not available.)

| Atom | Predicted Partial Charge (e) |

| S | -0.1 to -0.3 |

| H (thiol) | +0.1 to +0.2 |

| C (alpha to S) | -0.1 to 0.0 |

| C (beta to S) | -0.2 to -0.1 |

| O | -0.4 to -0.6 |

| N | -0.5 to -0.7 |

| H (amino) | +0.3 to +0.4 |

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For 2-(Aminooxy)ethanethiol, several key reactions can be computationally explored:

Oximation: The aminooxy group is well-known for its "click" reaction with aldehydes and ketones to form stable oxime linkages. Computational studies can model the reaction mechanism, which typically proceeds through a tetrahedral intermediate, and calculate the activation energy of the rate-determining step.

Thiol-Disulfide Exchange: The thiol group can undergo oxidation to form a disulfide bond with another thiol-containing molecule. Theoretical calculations can predict the energetics of this process, including the stability of the intermediate thiyl radical.

Nucleophilic Addition: The thiolate anion, formed by deprotonation of the thiol group, is a potent nucleophile. Its reaction with electrophiles, such as in Michael additions, can be modeled to determine the reaction barriers and product stabilities.

By calculating the potential energy surface for these reactions, the transition state geometries and their corresponding activation energies can be determined. This information provides a quantitative measure of the reaction's feasibility and rate.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide insights into the electronic structure of a single molecule, molecular dynamics (MD) simulations are essential for understanding its behavior in a more realistic environment, accounting for conformational flexibility and the influence of surrounding solvent molecules.

Conformational Landscapes of 2-(Aminooxy)ethanethiol in Various Environments

2-(Aminooxy)ethanethiol is a flexible molecule with several rotatable bonds (C-C, C-S, C-O, O-N). This flexibility allows it to adopt a wide range of conformations. MD simulations can explore the conformational landscape by simulating the molecule's movement over time.

In the gas phase (in vacuo), the molecule's conformation will be dictated by intramolecular interactions, such as hydrogen bonding between the aminooxy and thiol groups, and steric hindrance. In different solvents, the conformational preferences will shift. For instance, in a polar protic solvent like water, conformations that expose the polar aminooxy and thiol groups to the solvent for hydrogen bonding will be favored. In a nonpolar solvent, conformations that minimize the exposed polar surface area may be more stable.

Solvation Effects on Functional Group Reactivity and Selectivity

The solvent can significantly impact the reactivity of the aminooxy and thiol functional groups. MD simulations coupled with quantum mechanics/molecular mechanics (QM/MM) methods can provide a detailed understanding of these solvation effects.

For the aminooxy group, polar solvents can stabilize the charged intermediates in the oximation reaction, thereby accelerating the reaction rate. For the thiol group, the pKa is highly sensitive to the local environment. Solvation by water molecules can stabilize the thiolate anion, lowering the pKa and enhancing its nucleophilicity.

MD simulations can also reveal how solvent molecules arrange around the functional groups and how this "solvation shell" influences the accessibility of the reactive sites to other reactants. This can be crucial in understanding the selectivity of reactions when both the aminooxy and thiol groups can potentially react.

Mechanistic Insights from Ab Initio and Density Functional Theory Calculations

Both ab initio and Density Functional Theory (DFT) methods are powerful tools for elucidating reaction mechanisms at the atomic level.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and can provide highly accurate results, though they are computationally expensive. They would be suitable for detailed studies of specific reaction steps, such as the precise mechanism of oxime formation or the homolytic cleavage of the S-H bond.

Density Functional Theory (DFT): DFT is a widely used method that offers a good balance between accuracy and computational cost. Functionals like B3LYP or M06-2X are commonly employed to study the geometry, electronic structure, and reactivity of organic molecules. For 2-(Aminooxy)ethanethiol, DFT would be the method of choice for exploring broader reaction pathways, calculating activation energies, and predicting spectroscopic properties like vibrational frequencies and NMR chemical shifts.

For instance, DFT calculations could be used to investigate the competitive reactivity of the aminooxy and thiol groups towards a specific electrophile. By calculating the activation barriers for the attack of each nucleophilic center, a prediction of the chemoselectivity of the reaction can be made. These calculations would provide detailed information about the transition state structures, revealing the key atomic interactions that govern the reaction's outcome.

Q & A

Q. What are the common synthetic routes for 2-(Aminooxy)ethanethiol in peptide chemistry?

2-(Aminooxy)ethanethiol is synthesized via nucleophilic substitution or hydrolysis of precursor thiazoline derivatives. For example, the MEGA (N-mercaptoethoxyglycinamide) linker method involves coupling the compound to resin-bound peptides during solid-phase synthesis, enabling direct access to peptide α-thioesters. This approach uses microwave-assisted SPPS (Solid-Phase Peptide Synthesis) for high efficiency, particularly for peptides up to 35 residues . Alternative routes include hydrolysis of 2-(alkylthio)-2-thiazolines under acidic conditions to yield dithiocarbonate derivatives, as demonstrated in radioprotective agent synthesis .

Q. What are the key safety considerations when handling 2-(Aminooxy)ethanethiol in laboratory settings?

The compound is hygroscopic and prone to oxidation, requiring storage under inert gas (e.g., argon) at –20°C. Safety protocols mandate the use of N95 masks, nitrile gloves, and fume hoods due to its pungent odor and potential for skin/eye irritation. Decomposition products (e.g., disulfides) must be monitored via NMR or LC-MS to ensure stability . Emergency procedures for spills include neutralization with 1 M NaOH and disposal via certified hazardous waste channels .

Q. How is 2-(Aminooxy)ethanethiol utilized in bioconjugate chemistry?

The thiol and aminooxy groups enable dual functionality for site-specific modifications. It serves as a linker in antibody-drug conjugates (ADCs) and protein labeling, where the thiol reacts with maleimide-functionalized biomolecules, while the aminooxy group forms oxime bonds with ketone-tagged substrates. This two-step strategy minimizes cross-reactivity and improves conjugation yields (>85% under pH 7.4, 24 hrs) .

Advanced Research Questions

Q. What experimental strategies address the oxidative instability of 2-(Aminooxy)ethanethiol in aqueous solutions?

Oxidative degradation is mitigated by adding 1–5 mM TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide formation. Stability in buffered solutions (e.g., PBS) is monitored via UV-Vis (λ = 280 nm) or LC-MS, with half-life extending from 4 hrs to >48 hrs under argon . For long-term storage, lyophilization with trehalose (1:1 molar ratio) preserves activity .

Q. How can researchers resolve contradictory data on crosslinking efficiency using 2-(Aminooxy)ethanethiol-based linkers?

Discrepancies in crosslinking efficiency often arise from pH-dependent reactivity. At pH >8, the thiol group undergoes rapid oxidation, competing with aminooxy-ketone conjugation. Optimizing reaction conditions (e.g., pH 6.5–7.5, 10 mM aniline catalyst) balances reaction rates, achieving >90% coupling efficiency. Validation via SDS-PAGE or MALDI-TOF ensures reproducibility .

Q. What methodological advancements have been made in solid-phase peptide synthesis using 2-(Aminooxy)ethanethiol derivatives?

The MEGA linker enables one-pot peptide cyclization and sequential NCL (Native Chemical Ligation). For cyclic peptides, intramolecular ligation achieves >70% yields with microwave heating (50°C, 30 min). Compatibility with non-natural amino acids (e.g., D-proline) expands applications in constrained peptide design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.